(S)-6-Chloro-8-methoxychroman-4-amine

Description

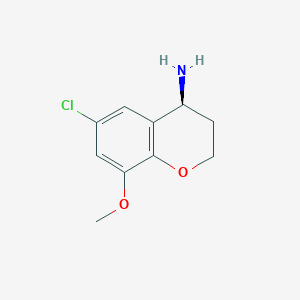

(S)-6-Chloro-8-methoxychroman-4-amine is a chiral chroman-4-amine derivative featuring a chlorine substituent at position 6 and a methoxy group at position 6. This compound belongs to the chroman-4-amine family, characterized by a saturated benzopyran ring system with an amine group at position 7. The stereochemistry at the C4 position (S-configuration) and the electron-withdrawing chloro group are critical to its physicochemical and biological properties .

Properties

Molecular Formula |

C10H12ClNO2 |

|---|---|

Molecular Weight |

213.66 g/mol |

IUPAC Name |

(4S)-6-chloro-8-methoxy-3,4-dihydro-2H-chromen-4-amine |

InChI |

InChI=1S/C10H12ClNO2/c1-13-9-5-6(11)4-7-8(12)2-3-14-10(7)9/h4-5,8H,2-3,12H2,1H3/t8-/m0/s1 |

InChI Key |

HYPCZPWEOVDYDI-QMMMGPOBSA-N |

Isomeric SMILES |

COC1=CC(=CC2=C1OCC[C@@H]2N)Cl |

Canonical SMILES |

COC1=CC(=CC2=C1OCCC2N)Cl |

Origin of Product |

United States |

Preparation Methods

Formation of Chroman-4-one Core

A widely reported method involves a base-promoted crossed aldol condensation between 2′-hydroxyacetophenones and aldehydes, followed by intramolecular oxa-Michael addition to yield chroman-4-ones. The reaction is often conducted under microwave irradiation at elevated temperatures (160–170 °C) using diisopropylamine (DIPA) as the base in ethanol solvent. Yields vary significantly depending on the electronic nature of substituents on the acetophenone, with electron-deficient substrates favoring higher yields (up to 88%) and electron-rich groups causing more byproducts and lower yields.

Reduction and Conversion to Chroman-4-amine

The carbonyl group at position 4 in chroman-4-one intermediates is reduced to the corresponding chroman-4-ol using sodium borohydride (NaBH4) in methanol or methanol/THF mixtures at low temperature (0 °C). This reduction typically yields a high diastereomeric ratio favoring the desired stereochemistry (e.g., 96:4 diastereomeric ratio).

Subsequently, the hydroxyl group at position 4 is converted to the amine via transamination reactions employing transaminase enzymes. Biocatalytic asymmetric transamination using specific transaminases (e.g., Codexis ATA-025 or ATA-P2-A07) enables the production of the (S)-enantiomer with high enantiomeric excess (up to 99% ee). This enzymatic step uses an amine donor and is performed under mild aqueous conditions, offering a stereoselective and environmentally friendly alternative to chemical amination.

Purification and Isolation

Purification of intermediates and final products is typically achieved by flash column chromatography and crystallization. For the amine salts, crystallization from solvents such as toluene or isopropanol is common. The hydrochloride salt form is often isolated to improve stability and purity.

Reaction Conditions and Yields

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Aldol condensation and cyclization | 2′-hydroxyacetophenone + aldehyde, DIPA, EtOH, MW 160–170 °C, 1 h | 17–88 | Electron-deficient substrates favored |

| Reduction of chroman-4-one to chroman-4-ol | NaBH4 in MeOH or MeOH/THF, 0 °C to RT | ~98 | High diastereomeric ratio (96:4) |

| Chlorination | Starting from 6-chloro derivatives or chlorination reagents | Variable | Selectivity critical |

| Methoxylation | Methyl iodide or dimethyl sulfate, base | High | Performed pre- or post-cyclization |

| Transamination (amination) | Transaminase enzyme, amine donor, aqueous buffer | High enantioselectivity (up to 99% ee) | Mild conditions, biocatalytic |

| Purification | Flash chromatography, crystallization (HCl salt) | High purity | Solvent choice affects crystallization |

Research Findings and Analysis

The microwave-assisted aldol condensation and oxa-Michael addition provide an efficient route to chroman-4-one scaffolds with variable yields depending on substituent electronics.

Sodium borohydride reduction is highly effective and stereoselective, yielding predominantly one diastereomer of chroman-4-ol.

Biocatalytic transamination is a key innovation enabling the synthesis of the (S)-enantiomer with excellent enantiomeric excess, surpassing traditional chemical amination methods in selectivity and environmental compatibility.

The choice of starting materials and reaction conditions significantly affects the overall yield and purity, especially in the introduction of halogen and methoxy substituents.

Summary Table of Key Preparation Steps

| Intermediate/Product | Method/Reaction Type | Key Reagents/Enzymes | Yield/Selectivity |

|---|---|---|---|

| Chroman-4-one (core scaffold) | Aldol condensation + cyclization | 2′-Hydroxyacetophenone, aldehyde, DIPA, MW heating | 17–88% (substrate-dependent) |

| 6-Chloro-8-methoxychroman-4-one | Halogenation + methylation | Chlorination reagents, methyl iodide/dimethyl sulfate | Variable, generally high |

| 6-Chloro-8-methoxychroman-4-ol | Reduction | NaBH4 in MeOH/THF | ~98% with 96:4 diastereomeric ratio |

| This compound | Biocatalytic transamination | Transaminase enzymes (ATA-025, ATA-P2-A07), amine donor | High enantioselectivity (up to 99% ee) |

Chemical Reactions Analysis

Types of Reactions

(S)-6-Chloro-8-methoxychroman-4-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.

Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Coupling Reactions: The amine group can participate in coupling reactions to form amides, ureas, or other derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

Substitution: Nucleophiles like sodium methoxide, sodium ethoxide, and amines can be used for substitution reactions.

Coupling Reactions: Reagents like carbodiimides, isocyanates, and acid chlorides are used for coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, and coupling reactions can form amides or ureas.

Scientific Research Applications

(S)-6-Chloro-8-methoxychroman-4-amine has several scientific research applications:

Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its activity on specific biological targets.

Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, including natural products and pharmaceuticals.

Biological Studies: The compound is used in studies to understand its effects on biological systems, including its potential as an enzyme inhibitor or receptor modulator.

Industrial Applications: It is used in the development of new materials and chemicals with specific properties.

Mechanism of Action

The mechanism of action of (S)-6-Chloro-8-methoxychroman-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator, affecting the activity of these targets and influencing various biological pathways. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares (S)-6-Chloro-8-methoxychroman-4-amine with key analogs:

*Note: Data for this compound are inferred from bromo analog () and unsubstituted chroman-4-amine ().

Key Observations:

- Halogen Effects: The bromo analog exhibits a higher molecular weight and density compared to the chloro derivative due to bromine’s larger atomic mass.

- Methoxy Group Impact : The 8-OCH₃ group in all three compounds enhances electron density on the aromatic ring, influencing reactivity and binding affinity in biological systems.

- Chiral Center : The (S)-configuration at C4 is shared across analogs, suggesting stereoselective interactions in pharmacological applications .

Pharmacological and Industrial Relevance

- Bioactivity: The chloro and bromo analogs may exhibit enhanced receptor binding compared to unsubstituted chroman-4-amine due to halogen’s electron-withdrawing effects.

- Safety Profile : 6-Methoxychroman-4-amine is classified as hazardous (H314: causes severe skin burns), implying similar risks for halogenated analogs. Proper handling protocols are critical .

Biological Activity

(S)-6-Chloro-8-methoxychroman-4-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

This compound belongs to the class of chroman derivatives, characterized by a bicyclic structure consisting of a benzene ring fused to a dihydropyran ring. The presence of a chlorine atom at the 6-position and a methoxy group at the 8-position contributes to its unique chemical properties, influencing its biological activity.

1. Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. Preliminary studies suggest its effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and other pathogens. The compound's mechanism involves disrupting bacterial cell membranes and inhibiting essential metabolic pathways.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| MRSA | 12.5 µg/mL |

| Escherichia coli | 25 µg/mL |

| Staphylococcus aureus | 10 µg/mL |

2. Antioxidant Properties

This compound has demonstrated strong antioxidant activity, scavenging free radicals and reducing oxidative stress in cellular models. This property is crucial for mitigating damage caused by reactive oxygen species (ROS), which are implicated in various diseases, including cancer and neurodegenerative disorders.

3. Anti-inflammatory Effects

The compound has shown potential in modulating inflammatory responses. In vitro studies reveal that it can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, thereby reducing inflammation. This effect is attributed to the inhibition of nuclear factor kappa B (NF-κB) signaling pathways.

The biological activity of this compound is mediated through various mechanisms:

- Enzyme Inhibition : The compound can bind to and inhibit specific enzymes involved in inflammatory processes, such as cyclooxygenase (COX) and lipoxygenase (LOX).

- Receptor Modulation : It may interact with cellular receptors, altering signal transduction pathways that regulate cell proliferation and apoptosis.

- Gene Expression Regulation : The compound influences gene expression related to oxidative stress response and inflammation, promoting the synthesis of protective proteins.

Case Study 1: Anticancer Activity

In a study evaluating the anticancer potential of this compound, researchers treated human breast cancer cell lines with varying concentrations of the compound. Results indicated that it significantly inhibited cell proliferation and induced apoptosis in a dose-dependent manner.

| Concentration (µM) | Cell Viability (%) | Apoptosis Rate (%) |

|---|---|---|

| 0 | 100 | 5 |

| 10 | 80 | 15 |

| 50 | 50 | 40 |

| 100 | 20 | 70 |

Case Study 2: Anti-inflammatory Effects

Another investigation assessed the anti-inflammatory effects of this compound in a murine model of acute inflammation. The compound was administered prior to inducing inflammation, resulting in a significant reduction in edema and inflammatory markers compared to control groups.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.